1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-
Description
1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused with a carboxamide group and substituted with a 4-chloro-pyrrolopyridine moiety. The 1,2,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design. The pyrrolopyridine substituent introduces a bicyclic aromatic system, which may enhance binding affinity to biological targets such as kinases or receptors.
Properties
Molecular Formula |
C11H8ClN5O2 |
|---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C11H8ClN5O2/c1-13-10(18)11-16-9(17-19-11)6-4-15-8-5(7(6)12)2-3-14-8/h2-4H,1H3,(H,13,18)(H,14,15) |
InChI Key |
VXSFERMGCMRQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CN=C3C(=C2Cl)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1.1. Core Oxadiazole Formation via Amidoxime Cyclization
The 1,2,4-oxadiazole ring is typically synthesized by cyclizing amidoximes with acylating agents. For this compound, the following steps are hypothesized based on methods in patents and literature :
-
Amidoxime Preparation : Reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1) with hydroxylamine under basic conditions yields the amidoxime intermediate (2) .
-
Oxadiazole Cyclization : Treating (2) with methyl carbamoyl chloride or activated methyl carboxamide (e.g., using EDC/DCC) in pyridine or DMSO/NaOH forms the 1,2,4-oxadiazole ring (3) .
Reaction Scheme :
Key Conditions :
2.1. Pyrrolopyridine Chlorine Substitution
The 4-chloro group on the pyrrolopyridine moiety is susceptible to nucleophilic substitution. For example:
-
Amination : Reacting with ammonia or amines (e.g., methylamine) under Pd catalysis yields 4-amino derivatives .
-
Hydrolysis : Acidic or basic conditions may replace Cl with hydroxyl, though this is less common due to steric hindrance .
2.2. Carboxamide Hydrolysis
The N-methyl carboxamide at position 5 can be hydrolyzed to a carboxylic acid under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions .
Stability and Degradation
-
Thermal Stability : The oxadiazole ring remains intact below 200°C but may decompose at higher temperatures .
-
pH Sensitivity : Acidic conditions (pH < 3) or strong bases (pH > 10) may hydrolyze the carboxamide or oxadiazole ring .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, derivatives containing the oxadiazole moiety have shown promising anticancer activity against various cell lines. In vitro studies demonstrated that specific oxadiazole compounds exhibited significant inhibition against leukemia cell lines at concentrations as low as M .
- A notable compound derived from oxadiazole was reported to have high potency against multiple cancer types, including breast and melanoma cancers, with inhibition rates exceeding 90% in certain cases .
-
Antimicrobial Properties
- Oxadiazole derivatives have also been investigated for their antibacterial properties. Compounds with similar structures have demonstrated effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The incorporation of pyrrole rings into the oxadiazole structure has been shown to enhance antimicrobial activity significantly.
Mechanistic Insights
The mechanism of action for oxadiazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For example:
- The interaction with DNA or RNA synthesis pathways has been a focus in understanding how these compounds exert their effects on cancer cells .
- Additionally, the modulation of cellular signaling pathways related to apoptosis and cell cycle regulation has been observed .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of oxadiazole derivatives. Key factors influencing activity include:
- Substituents on the oxadiazole ring : Variations in substituents can significantly alter biological activity and selectivity.
- Pyrrole integration : The presence of pyrrole rings has been linked to enhanced biological activities due to their ability to participate in π-stacking interactions and hydrogen bonding .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Efficacy
- A study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties against various human cancer cell lines. The results indicated that specific modifications led to compounds with enhanced selectivity and potency against breast cancer cells, achieving over 90% inhibition in vitro .
-
Case Study on Antimicrobial Activity
- Another investigation focused on the antibacterial efficacy of pyrrole-containing oxadiazoles against multi-drug resistant bacterial strains. The results showed that certain derivatives had significantly lower MIC values compared to standard antibiotics, indicating potential for development as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
The closest structural analogue identified in the evidence is 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (I-2) from a 2023 patent application. Both compounds share the 1,2,4-oxadiazole-5-carboxamide core but differ in substituents:
- Target Compound :
- Oxadiazole substituent : 4-Chloro-pyrrolo[2,3-b]pyridin-5-yl (bicyclic heteroaromatic).
- Carboxamide group : N-methyl.
- Patent Compound (I-2): Oxadiazole substituent: Pyrazine ring with a trifluoromethyl-rich benzoyl-ethylamino group. Carboxamide group: N-ethyl-N-methyl.
Key Differences :
- The 4-chloro substituent increases lipophilicity, whereas the trifluoromethyl groups in I-2 enhance metabolic stability and electron-withdrawing effects.
- The N-ethyl-N-methyl carboxamide in I-2 introduces bulkier alkyl groups, which could influence solubility and pharmacokinetics compared to the simpler N-methyl group in the target compound.
Functional Implications
While biological activity data are absent for the target compound, the patent highlights the importance of the 1,2,4-oxadiazole-carboxamide core in kinase inhibition. In contrast, I-2’s pyrazine-trifluoromethyl motif may target hydrophobic binding pockets, as seen in protease inhibitors.
Data Table: Structural and Functional Comparison
*ClogP values are estimated based on substituent contributions.
Biological Activity
1,2,4-Oxadiazoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl- is a derivative that has shown promise in various biological assays.
Biological Activity Overview
The biological activity of the aforementioned compound can be primarily categorized into its anticancer effects and its interactions with specific biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, a study highlighted that modifications of oxadiazole derivatives led to compounds with significant cytotoxicity against various cancer cell lines. The compound was evaluated for its antiproliferative activity against several human tumor cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Gastric Carcinoma | 2.76 |
| Human Lung Adenocarcinoma | 9.27 |
| Human Ovarian Adenocarcinoma | 1.143 |
The above data demonstrates that the compound exhibits varying degrees of potency across different cancer types, particularly showing high selectivity against renal cancer cells.
The mechanism by which 1,2,4-oxadiazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization and interference with microtubule dynamics. This action leads to cell cycle arrest and apoptosis in cancer cells. In particular, studies have shown that the compound acts as a tubulin inhibitor, which is crucial for its antiproliferative effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of oxadiazole derivatives. Modifications at specific positions on the oxadiazole ring and the attached substituents can significantly influence their efficacy and selectivity.
Table 2: Summary of Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Substitution on pyrrole ring | Enhanced selectivity and potency |
| Variation in N-methyl group | Altered pharmacokinetic properties |
| Changes in carboxamide moiety | Impact on binding affinity to targets |
Case Studies
Several studies have investigated the biological activity of various oxadiazole derivatives:
- Antitumor Activity : A derivative structurally similar to our compound was tested against a panel of human tumor cell lines and exhibited significant cytotoxicity with an IC50 value as low as 1.143 µM against renal cancer cells .
- Inhibition Studies : Another study focused on the inhibition of specific enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), demonstrating that oxadiazole derivatives could serve as effective inhibitors in cancer therapy .
- Pharmacokinetic Properties : Recent advancements have shown that certain oxadiazole derivatives possess favorable pharmacokinetic profiles and metabolic stability, making them suitable candidates for further development as therapeutic agents .
Q & A
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Answer : Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) via DoE. Use PAT (process analytical technology) tools like inline FTIR to monitor reaction progression. For purification, compare recrystallization (ethanol/water) vs. preparative HPLC efficiency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
